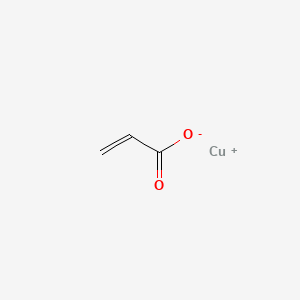
Copper(1+) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+) acrylate is an organometallic compound that combines copper in its +1 oxidation state with the acrylate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(1+) acrylate can be synthesized through various methods. One common approach involves the reaction of copper(I) oxide with acrylic acid under controlled conditions. The reaction typically proceeds as follows:
Cu2O+2CH2=CHCOOH→2Cu(CH2=CHCOO)+H2O
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of copper(I) to copper(II).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Copper(1+) acrylate undergoes several types of chemical reactions, including:
Oxidation: Copper(1+) can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(1+) can be reduced to metallic copper under reducing conditions.
Substitution: The acrylate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products:
Oxidation: Copper(II) acrylate or copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various copper complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Copper(1+) acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic transformations.
Biology: this compound is explored for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Research is ongoing into its potential as an antimicrobial agent in medical devices and wound dressings.
Industry: It is used in the production of conductive inks and coatings due to its electrical properties.
Mécanisme D'action
The mechanism by which copper(1+) acrylate exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial activity. The pathways involved often include the generation of reactive oxygen species and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Copper(II) acrylate: Similar in structure but with copper in the +2 oxidation state.
Copper(II) oxide: A common copper compound with different properties and applications.
Copper nanoparticles: Used in similar applications but with distinct physical and chemical properties.
Uniqueness: Copper(1+) acrylate is unique due to its specific oxidation state and the presence of the acrylate ligand, which imparts distinct reactivity and properties compared to other copper compounds
Propriétés
Numéro CAS |
41380-06-7 |
|---|---|
Formule moléculaire |
C3H3CuO2 |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
copper(1+);prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Cu/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
Clé InChI |
HEAHPHJFYAQWNS-UHFFFAOYSA-M |
SMILES canonique |
C=CC(=O)[O-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


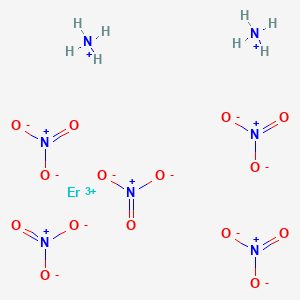
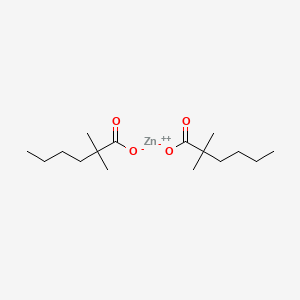
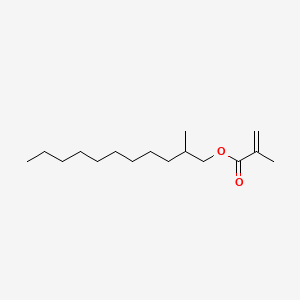
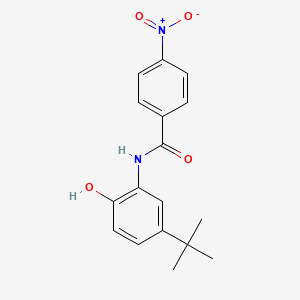
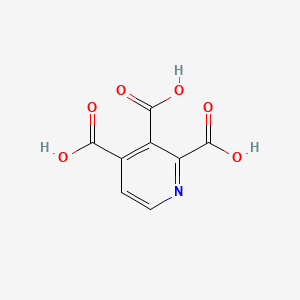
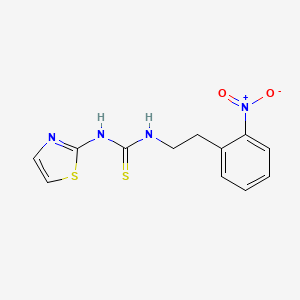
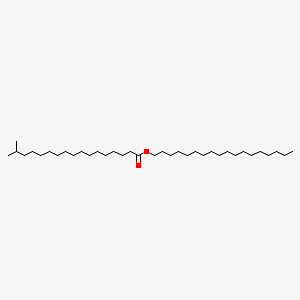

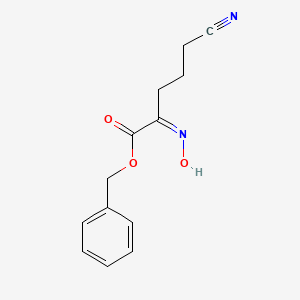

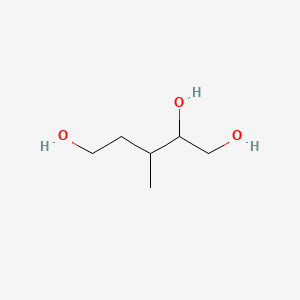


![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
